3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid
Description
3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid is a benzoic acid derivative with a chloroacetyl-substituted aminomethyl group at the 3-position and a methyl group at the 4-position of the aromatic ring. Its molecular formula is C₁₁H₁₁ClNO₃, with a molecular weight of 240.67 g/mol (monoisotopic mass: 240.0402) . The compound is structurally characterized by the reactive chloroacetyl group, which facilitates nucleophilic substitution reactions, making it valuable in medicinal chemistry and boron neutron capture therapy (BNCT) agent synthesis . The ethyl ester derivative (ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate) has been documented with a ChemSpider ID of 23080199 and CAS RN 886685-63-8, highlighting its relevance in synthetic organic chemistry .
Properties
IUPAC Name |
3-[[(2-chloroacetyl)amino]methyl]-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7-2-3-8(11(15)16)4-9(7)6-13-10(14)5-12/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZGEFRTMAUBAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363669 | |
| Record name | 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727673-69-0 | |
| Record name | 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of Nitro Precursors
A common strategy involves reducing nitro-containing precursors to amines. For example, methyl 3-nitro-4-methylbenzoate can be hydrogenated under catalytic conditions.
- Substrate : Methyl 3-nitro-4-methylbenzoate (0.016 mol) in HCl.
- Reducing Agent : Tin(II) chloride (16.0 g, 0.1 mol) in HCl.
- Conditions : Heating at 363–373 K for 45 minutes.
- Workup : Neutralization with NaOH (pH 8–9), extraction with ethyl acetate, and vacuum concentration.
- Yield : 51.1% after crystallization from methanol.
Optimization Insights :
Alternative Route: Reductive Amination
Patent CN105936625A describes reductive amination of 3-nitro-4-methylbenzaldehyde using ammonium formate and Pd/C in methanol, yielding 3-aminomethyl-4-methylbenzoic acid after hydrolysis.
Acylation with Chloroacetyl Chloride
Reaction Conditions
The intermediate 3-aminomethyl-4-methylbenzoic acid is acylated with chloroacetyl chloride under basic conditions:
- Reagents :
- 3-Aminomethyl-4-methylbenzoic acid (1 equiv).
- Chloroacetyl chloride (1.2 equiv).
- Base: NaOH or triethylamine (1.5 equiv).
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
- Temperature : 0–5°C (to minimize hydrolysis).
- Workup : Acidification to pH 2–3, filtration, and recrystallization from ethanol/water.
Critical Parameters
- Base Selection : NaOH outperforms weaker bases (e.g., $$ \text{NaHCO}_3 $$) in suppressing side reactions.
- Solvent Purity : Anhydrous solvents prevent chloroacetyl chloride hydrolysis.
Purification and Characterization
Crystallization
Recrystallization from methanol or ethanol/water mixtures yields pure product with a melting point of 377 K.
Analytical Data
Industrial-Scale Considerations
Catalytic Hydrogenation at Scale
Patent WO2017191650A1 highlights the use of high-pressure reactors (10–15 bar $$ \text{H}_2 $$) with Pd/C (5% Pd) for nitro reductions, achieving >85% yield.
Chemical Reactions Analysis
Types of Reactions
3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Hydrolysis: Acidic hydrolysis involves hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Substitution: New derivatives with different functional groups replacing the chloroacetyl group.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacokinetics.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. This interaction can affect various biochemical pathways, influencing cellular processes and responses .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
- Chloroacetyl Group Reactivity: The target compound’s chloroacetyl group enables rapid thiol-exchange reactions, as demonstrated in BNCT studies where it reacts with mercaptoundecahydrododecaborate (BSH) . This contrasts with non-chloroacetylated analogues (e.g., 4-Amino-2-chloro-3-methylbenzoic acid), which lack this reactivity .
- Steric and Electronic Effects : Compounds with bulkier substituents (e.g., benzimidazole-sulfanyl in ) exhibit reduced reaction rates compared to the target compound due to steric hindrance.
Key Findings:
- The target compound’s BNCT applicability is unique among chloroacetylated benzoic acids, as its reactivity with BSH is 2–3 times faster than analogues lacking basic amino acid residues .
- Compounds like 3-[bis(2-chloroethyl)amino]-4-methylbenzoic acid exhibit cytotoxicity but lack the targeted delivery mechanism enabled by the chloroacetyl-BSH interaction .
Comparison with Other Syntheses:
- Pyridylpyrazole Derivatives : Similar amidation steps using chloroacetyl chloride are employed, but require additional steps for heterocyclic ring formation .
- Benzimidazole Analogues : Require sulfanyl-acetyl coupling, which complicates purification compared to the target compound’s straightforward synthesis .
Biological Activity
3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid, with the molecular formula C11H12ClNO3 and a molecular weight of approximately 241.67 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The compound features a chloroacetyl group connected to an amino group, which is further linked to a methyl-substituted benzoic acid structure. This unique configuration is crucial for its biological activity, particularly in medicinal chemistry.
Biological Activities
Preliminary research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown potential against various microbial strains, suggesting its utility in developing antimicrobial agents.
- Antiproliferative Effects : Studies indicate that this compound may inhibit the growth of certain cancer cell lines, showcasing its potential as an anticancer agent .
- Enzyme Inhibition : There is ongoing research into its ability to interact with biological macromolecules, which could lead to applications in enzyme inhibition.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- The chloroacetyl group may enhance the compound's ability to penetrate cell membranes, facilitating interactions with intracellular targets.
- The amino group could play a role in forming hydrogen bonds with biological macromolecules, contributing to its antimicrobial and antiproliferative effects.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential in treating infections caused by these pathogens .
- Antiproliferative Effects : In vitro tests showed that the compound inhibited the proliferation of cancer cell lines such as PC3 (prostate cancer), indicating its potential as an anticancer therapeutic agent .
- Enzyme Interaction Studies : Research focused on the interactions between this compound and various enzymes has revealed promising results. For instance, it has been suggested that the compound may act as an inhibitor for specific proteases involved in cancer progression.
Data Summary
Future Directions
Further research is needed to fully elucidate the mechanisms of action and optimize the biological activity of this compound. Investigations into structure-activity relationships (SAR) will be crucial for enhancing its efficacy and reducing potential toxicity.
Q & A
Q. What methodologies assess the compound’s metabolic stability and toxicity in preclinical models?
- In Vitro Toxicity :
- Use hepatic microsomes to measure metabolic half-life. Identify metabolites (e.g., glutathione adducts) via LC-MS/MS .
- Ames Test : Screen for mutagenicity in Salmonella strains TA98/TA100 .
- In Vivo Models : Administer to rodents (e.g., Sprague-Dawley rats) and monitor hepatic/kidney biomarkers (ALT, creatinine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
